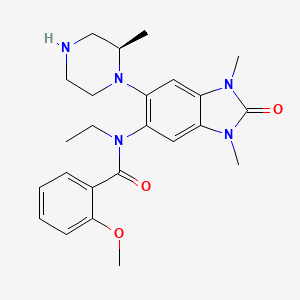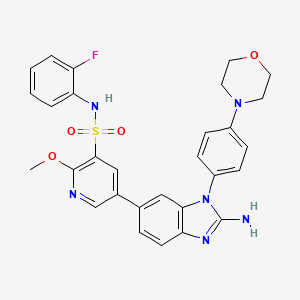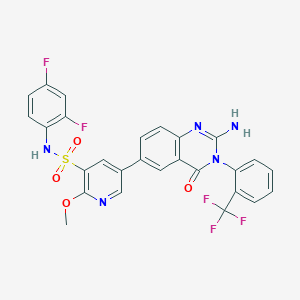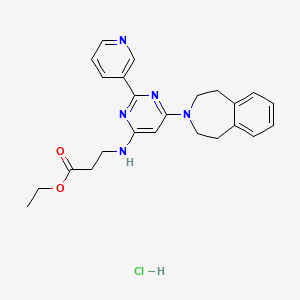![molecular formula C26H28N8O3 B607957 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide CAS No. 2093391-24-1](/img/structure/B607957.png)
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Overview
Description
HJB97 is a high-affinity inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that play a crucial role in regulating gene transcription. HJB97 has shown significant potential in the development of PROTAC (proteolysis-targeting chimeras) BET degraders and exhibits antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HJB97 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
HJB97 primarily undergoes binding interactions with BET proteins rather than traditional chemical reactions like oxidation or reduction. Its efficacy is attributed to its ability to inhibit BET proteins by binding to their bromodomains .
Common Reagents and Conditions
The binding of HJB97 to BET proteins is facilitated by its structural features, which allow it to interact with specific amino acid residues in the bromodomains. The compound is typically used in concentrations ranging from nanomolar to micromolar levels in biological assays .
Major Products Formed
The major outcome of HJB97’s interaction with BET proteins is the inhibition of gene transcription regulated by these proteins. This leads to the downregulation of oncogenes such as c-Myc, which is crucial for the proliferation of cancer cells .
Scientific Research Applications
HJB97 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: HJB97 is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics
Biology: It is employed in cellular assays to investigate the effects of BET inhibition on cell growth, differentiation, and apoptosis
Medicine: HJB97 has shown promise in preclinical studies as a potential therapeutic agent for various cancers, including acute leukemia and solid tumors
Industry: The compound is used in the development of new BET inhibitors and PROTAC degraders for therapeutic applications
Mechanism of Action
HJB97 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing these proteins from recognizing acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters and enhancers, leading to the downregulation of key oncogenes such as c-Myc. The molecular targets of HJB97 include BRD2, BRD3, and BRD4, with high binding affinities in the nanomolar range .
Comparison with Similar Compounds
HJB97 is compared with other BET inhibitors such as (+)-JQ-1 and Birabresib (OTX-015). While all these compounds target BET proteins, HJB97 has shown greater potency in competitive binding assays and has been identified as a more effective inhibitor in preclinical studies . Similar compounds include:
(+)-JQ-1: A well-known BET inhibitor used in various research studies
Birabresib (OTX-015): Another BET inhibitor that has been evaluated in clinical trials for cancer treatment
HJB97’s unique structural features and high binding affinity make it a valuable tool in the study and development of BET inhibitors for therapeutic applications.
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHQYRTYFSMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)




